molecular formula C14H13N3O2 B2504660 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470438-04-9

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2504660
CAS No.: 2470438-04-9
M. Wt: 255.277
InChI Key: MQGJLFNXJGSMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one (CAS 2470438-04-9) is a quinoxaline derivative with the molecular formula C 14 H 13 N 3 O 2 and a molecular weight of 255.27 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the field of oncology. Tetrahydroquinoxaline derivatives have been extensively studied as potential anticancer agents . Related compounds have demonstrated potent biological activity by functioning as colchicine binding site inhibitors (CBSIs), which are a class of microtubule targeting agents . These inhibitors disrupt tubulin polymerization, leading to the arrest of the cell cycle at the G2/M phase and ultimately inhibiting cancer cell proliferation . The structural motif of this compound makes it a valuable scaffold for investigating new pathways in cancer therapy and other disease areas. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological assays. Its properties are characterized by SMILES (COC1=CN=CC(=C1)N2CC(=O)NC3=CC=CC=C32) and InChIKey (MQGJLFNXJGSMQQ-UHFFFAOYSA-N) identifiers . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-(5-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-6-10(7-15-8-11)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGJLFNXJGSMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxypyridine-3-carboxaldehyde with o-phenylenediamine under acidic conditions to form the quinoxaline core. This is followed by cyclization and subsequent functional group modifications to introduce the methoxypyridine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxypyridine moiety plays a crucial role in enhancing the binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(5-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one and related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Features/Applications Reference(s)
4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one C₁₄H₁₂N₂O₂ 5-methoxypyridin-3-yl 240.26 g/mol Predicted enhanced electron donation via methoxy group; potential kinase inhibition Inferred from
4-[(5-Phenylpyridin-3-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one (Y81) C₂₀H₁₅N₃O₂ Phenylpyridin-3-yl carbonyl 329.35 g/mol Bulkier aromatic substituent; possible π-π stacking in protein binding
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one C₁₄H₉ClN₂O₂ 6-chloropyridine-3-carbonyl 284.69 g/mol Electron-withdrawing Cl may enhance electrophilicity; antimicrobial applications
4-(4-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one C₁₅H₁₁FN₂O₂ 4-fluorobenzoyl 270.26 g/mol Fluorine improves metabolic stability; anti-inflammatory potential
7-Fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one C₁₀H₁₀FN₂O 7-fluoro, 3,3-dimethyl 194.20 g/mol Increased lipophilicity; CNS-targeting candidates

Key Comparative Insights:

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound likely enhances electron density at the pyridine ring, contrasting with the electron-withdrawing chlorine in the 6-chloropyridine analog . This difference could influence binding to targets like kinases or GPCRs.
  • Aromatic vs. Aliphatic Substituents : Y81’s phenylpyridinyl carbonyl group introduces steric bulk, favoring interactions with hydrophobic protein pockets, whereas the target compound’s smaller methoxypyridinyl group may improve solubility .

Biological Activity: Compounds with fluorinated substituents (e.g., 4-(4-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one) exhibit enhanced metabolic stability and anti-inflammatory activity, as seen in related dihydronaphthalenone derivatives .

Synthetic Accessibility :

  • Derivatives like tert-butyl (5-methoxypyridin-3-yl)methylcarbamate (C₁₂H₁₈N₂O₃) are commercially available intermediates, suggesting feasible synthetic routes for the target compound via deprotection and cyclization .

Biological Activity

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a quinoxaline core fused with a methoxypyridine moiety, which contributes to its unique chemical properties and biological effects.

Chemical Structure and Properties

The chemical structure of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This compound exhibits a molecular weight of approximately 216.24 g/mol. The presence of the methoxy group on the pyridine ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoxaline core can intercalate with DNA, which may lead to modulation of gene expression and cellular processes. Additionally, the methoxypyridine moiety may facilitate interactions with specific proteins involved in signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

2. Anticancer Properties
Preliminary research suggests that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one. It appears to enhance neuronal survival under oxidative stress conditions and may play a role in mitigating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activities of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one:

StudyFindings
Study A Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Study B Reported induction of apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM, with a notable increase in caspase-3 activity.
Study C Showed protective effects on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, reducing cell death by approximately 40%.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of quinoxalinone derivatives often employs cross-coupling reactions such as Suzuki-Miyaura coupling. For this compound, a pyridine-3-yl moiety can be introduced via palladium-catalyzed coupling between a halogenated quinoxalin-2-one precursor and 5-methoxypyridin-3-ylboronic acid. Key optimization parameters include:
  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
  • Solvent system (e.g., DMF or THF with aqueous bases like Na₂CO₃).
  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may require iterative adjustments of stoichiometry and catalyst loading .

Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (ethanol).

Data Collection : At 100 K with synchrotron or rotating anode sources (resolution ≤ 1.5 Å recommended).

Refinement : SHELXL (for small-molecule refinement) and OLEX2/ORTEP-III (for visualization and validation). SHELX programs are robust for handling hydrogen bonding and disorder modeling .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its bioactivity?

  • Methodological Answer : Discrepancies often arise from solvation effects, tautomerism, or protein flexibility. To reconcile results:
  • Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
  • Computational Adjustments : Include explicit solvent molecules in molecular dynamics (MD) simulations or apply hybrid QM/MM methods.
  • Control Experiments : Compare with structurally similar analogs (e.g., nitroso derivatives from dihydroquinoxalinones) to isolate key interactions .
    Cross-validation with multiple docking software (AutoDock, Glide) and force fields (AMBER, CHARMM) is critical .

Q. How can tautomeric forms of this compound be analyzed, and what is their impact on pharmacological properties?

  • Methodological Answer : Quinoxalin-2-ones exhibit keto-enol tautomerism, which affects hydrogen-bonding capacity. Techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to detect enol proton shifts (δ ~12–14 ppm).
  • SC-XRD : Resolve tautomeric states via electron density maps (e.g., SHELXL refinement).
  • DFT Calculations : Compare relative stability of tautomers (B3LYP/6-311+G(d,p) level).
    Pharmacological assays (e.g., enzyme inhibition) should test both tautomers, as bioactivity may vary by >10-fold .

Q. What experimental designs are recommended to assess its binding affinity to bromodomains (e.g., BRD4)?

  • Methodological Answer : BRD4 inhibition studies require:
  • Protein Expression : Purify BRD4 bromodomains (residues 44–168) using E. coli BL21(DE3) with a His-tag.
  • Competitive Assays : AlphaScreen or fluorescence polarization (FP) with acetylated histone peptides (e.g., H4K12ac).
  • Cocrystallization : Soak compound into BRD4 crystals (PDB: 5MO4) and resolve structures at ≤1.8 Å.
  • Controls : Use JQ1 (a known BRD4 inhibitor) and DMSO-only wells to validate assay conditions .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data during synthesis?

  • Methodological Answer : Variability arises from impurities or solvent residues. Mitigation strategies:
  • QC Protocols : LC-MS (ESI+) for purity (>95%) and HRMS for exact mass confirmation.
  • Standardized NMR : Use internal standards (e.g., TMS) and consistent solvent systems.
  • Statistical Tools : Principal component analysis (PCA) of FTIR or Raman spectra to identify outlier batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.